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Introduction

Deucravacitinib is a first-in-class, oral, selective inhibitor of Tyrosine Kinase 2 (TYK2), a
member of the Janus kinase (JAK) family. What sets Deucravacitinib apart is its unique
allosteric mechanism of action. It binds to the regulatory pseudokinase (JH2) domain of TYK2,
rather than the highly conserved active kinase (JH1) domain targeted by other JAK inhibitors.
[1][2] This specific binding locks the TYK2 protein in an inactive state, thereby blocking
downstream signaling of key cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12),
and Type | Interferons (IFNs).[3][4][5] This high selectivity for TYK2 over JAK1, JAK2, and
JAK3 minimizes off-target effects and contributes to its distinct safety and efficacy profile.[6][7]

These application notes provide detailed protocols for key in vitro assays essential for
characterizing the potency, selectivity, and mechanism of action of Deucravacitinib
hydrochloride.

Mechanism of Action: TYK2 Signaling Pathway

Deucravacitinib allosterically inhibits TYK2, which pairs with either JAK1 or JAK2 to mediate
signaling for specific cytokine receptors. By locking the TYK2 pseudokinase domain, it prevents
the conformational changes needed for activation, thus inhibiting the phosphorylation of
downstream Signal Transducers and Activators of Transcription (STATS). This effectively
dampens the inflammatory cascades driven by IL-23, IL-12, and Type | IFNs.[5][8]
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Caption: Deucravacitinib Signaling Pathway Inhibition.

Data Presentation: Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of Deucravacitinib
hydrochloride against TYK2 and other JAK family kinases.
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Table 1: Deucravacitinib Potency in Biochemical and Cellular Assays

Target/Pathwa

Assay Type Endpoint IC50 / Ki Reference
y
Biochemical
Assays
Probe TYK2 (JH2 Probe
_ _ _ 0.2 nM (IC50) [6]
Displacement Domain) Displacement
) o TYK2 (JH2 Fluorescent )
Morrison Titration ] 0.02 nM (Ki) [3]
Domain) Probe
Cellular Assays
Whole Blood )
TYK2-dependent  IFN-y Production 53 nM (IC50) 9]
Assay
Cellular ] ) STAT
) ] IL-12 Signaling ) 2-19 nM (IC50) [6]
Signaling Phosphorylation
Cellular _ _ STAT
) ) IL-23 Signaling ) 2-19 nM (IC50) [6]
Signaling Phosphorylation
Cellular ) ) STAT
) ) IFN-a Signaling ) 2-19 nM (IC50) [6]
Signaling Phosphorylation

Table 2: Deucravacitinib Selectivity Profile Against JAK Family Kinases
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Deucrav . L Upadaci
. L Tofaciti Baricitin
Assay Endpoin acitinib . . tinib Referen
Target nib IC50 ib IC50
Type IC50 IC50 ce
(nM) (nM)
(nM) (nM)
Whole
Blood [9]
Assays
IFN-y
TYK2 (IL- _
) Productio 53 2950 6380 4830
12 Stim)
n
JAK1/3
pSTATS
(IL-2 430 4.2 2.2 2.1
) (T-Cells)
Stim)
JAK?2 pSTAT3
(TPO (Platelets  >10000 215 46 330
Stim) )
Fold
~ TYK2vs.
Selectivit >8-fold [6]
JAK1/3
y
TYK2 vs.
>48-fold [6]
JAK2

Note: Data is compiled from multiple sources and assay conditions may vary.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of Deucravacitinib.

Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: TYK2 Pseudokinase (JH2) Domain Binding

Assay
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This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET)
competition binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[6][10]

Objective: To determine the binding affinity (IC50 or Ki) of Deucravacitinib to the isolated TYK2
pseudokinase (JH2) domain.

Materials:

¢ Recombinant TYK2 JH2 domain (tagged, e.g., GST-tagged)

e Europium (Eu)-labeled anti-tag antibody (e.g., Anti-GST)

o Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

o Deucravacitinib hydrochloride

» Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)

o 384-well, low-volume, black microplates

e TR-FRET compatible plate reader

Workflow Diagram:
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Caption: Workflow for TR-FRET Kinase Binding Assay.

Procedure:

o Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Deucravacitinib in 100%
DMSO. Subsequently, create an intermediate dilution of these concentrations in Assay
Buffer.
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» Reagent Preparation (3x final concentration):

o Kinase/Antibody Mix: Dilute the tagged TYK2 JH2 domain and the Eu-labeled anti-tag
antibody in Assay Buffer to a 3x working concentration.

o Tracer Mix: Dilute the Alexa Fluor™ 647-labeled tracer in Assay Buffer to a 3x working
concentration. The optimal tracer concentration should be pre-determined and is typically
near its Kd for the kinase.

e Assay Assembly (15 pL final volume):

o Add 5 pL of the Deucravacitinib serial dilutions to the wells of a 384-well plate. Include "no
inhibitor" (DMSO vehicle) and "no enzyme" controls.

o Add 5 pL of the Kinase/Antibody mix to all wells.
o Initiate the reaction by adding 5 L of the Tracer mix to all wells.

 Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from
light.

o Data Acquisition: Read the plate using a TR-FRET plate reader. Measure the emission from
the Europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) following
excitation at ~340 nm.

o Data Analysis:
o Calculate the emission ratio (665 nm / 615 nm) for each well.

o Normalize the data using the "no inhibitor" control (100% signal) and a high concentration
of a known inhibitor or "no enzyme" control (0% signal).

o Plot the normalized response against the logarithm of the Deucravacitinib concentration
and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Whole Blood Assay for TYK2 Inhibition (IFN-
VY Release)
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Objective: To measure the functional inhibition of the TYK2/JAK2 pathway in a physiologically

relevant matrix by quantifying the inhibition of IL-12-induced Interferon-gamma (IFN-y)

production in human whole blood.

Materials:

Fresh human whole blood collected in sodium heparin tubes.
Deucravacitinib hydrochloride.

Recombinant Human IL-12.

RPMI 1640 medium.

Human IFN-y ELISA kit (e.g., from BD Biosciences or Abcam).[4][11]

CO2 incubator (37°C, 5% CO2).

Procedure:

Compound Preparation: Prepare serial dilutions of Deucravacitinib in RPMI 1640 medium at
10x the final desired concentration.

Blood Plating: Within 2 hours of collection, add 180 pL of whole blood to the wells of a 96-
well round-bottom plate.

Inhibitor Pre-incubation: Add 20 pL of the 10x Deucravacitinib dilutions to the blood. Include
a vehicle control (medium only). Mix gently and pre-incubate for 1 hour at 37°C, 5% CO2.

Stimulation: Prepare a stock of IL-12 in RPMI 1640. Add 20 pL to each well to achieve a final
concentration of ~10 ng/mL.[12] Include unstimulated control wells (add 20 pL of medium

only).

Incubation: Cover the plate and incubate for 18-24 hours at 37°C, 5% CO2.

Plasma Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the
plasma supernatant without disturbing the cell pellet.
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e |IFN-y Quantification: Analyze the IFN-y concentration in the plasma samples using a
commercial Human IFN-y ELISA kit, following the manufacturer's instructions.[4][11]

o Data Analysis:
o Subtract the background IFN-y levels from the unstimulated wells.
o Normalize the data with the IL-12 stimulated (vehicle control) wells set as 100% response.

o Plot the percent inhibition against the logarithm of the Deucravacitinib concentration and fit
the data to determine the IC50 value.

Protocol 3: Cellular Phospho-STAT Assay by Flow
Cytometry

Objective: To assess the selectivity of Deucravacitinib by measuring its inhibitory effect on
STAT phosphorylation downstream of specific cytokine receptors in distinct cell populations
within whole blood or PBMCs.

o TYK2/JAK1 Pathway: IFN-a stimulation — pSTAT1/pSTAT3

o JAK1/JAK3 Pathway: IL-2 stimulation — pSTAT5 in T-cells[9]

o JAK2/JAK2 Pathway: Thrombopoietin (TPO) stimulation — pSTAT3 in platelets[9]
Materials:

e Fresh human whole blood (sodium heparin) or isolated PBMCs.

e Cytokines: Recombinant Human IL-2, TPO, IFN-a.

« Deucravacitinib hydrochloride.

» Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).

o Permeabilization Buffer (e.g., ice-cold 90% Methanol or BD Phosflow™ Perm Buffer IlI).

e Fluorochrome-conjugated antibodies:
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o Cell surface markers (e.g., Anti-CD3 for T-cells, Anti-CD41 for platelets).

o Intracellular phospho-STATs (e.g., Anti-pSTATS (Y694), Anti-pSTAT3 (Y705)).

e Flow Cytometer.

Procedure:

» Cell Aliquoting: Aliquot 100 pL of whole blood or PBMCs (at ~1x1076 cells/mL) into flow
cytometry tubes.

¢ |nhibitor Pre-incubation: Add Deucravacitinib at various concentrations. Include a vehicle
control. Incubate for 30-60 minutes at 37°C.

o Cytokine Stimulation: Add the specific cytokine to achieve a final concentration that elicits a
submaximal response (EC80), for example:

[¢]

IL-2: 100 IU/mL (~6 ng/mL)[13]

[¢]

TPO: 50-100 ng/mL

IFN-a: 100-1000 U/mL

[e]

(¢]

Incubate for 15-20 minutes at 37°C.[14][15] Include an unstimulated control.

o Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for
10 minutes at 37°C.

o Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in
ice-cold Permeabilization Buffer. Incubate for 30 minutes on ice.

» Staining: Wash the cells twice with staining buffer (e.g., PBS + 1% BSA). Resuspend the
cells in a cocktalil of fluorochrome-conjugated antibodies against cell surface markers and
intracellular phospho-STATs. Incubate for 40-60 minutes at room temperature in the dark.[15]

e Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow
cytometer.
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o Data Analysis:

o

Gate on the cell population of interest (e.g., CD3+ T-cells or CD41+ platelets).

[¢]

Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT signal for each
condition.

[¢]

Calculate the percent inhibition relative to the cytokine-stimulated vehicle control.
o Plot the percent inhibition against the Deucravacitinib concentration to determine the IC50.

Disclaimer: These protocols are intended as a guide. All laboratory procedures should be
performed by trained personnel in accordance with good laboratory practices. Reagent
concentrations and incubation times may require optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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